Potassium;trifluoro(spiro[2.3]hexan-2-yl)boranuide
Description
Potassium;trifluoro(spiro[23]hexan-2-yl)boranuide is a chemical compound with the molecular formula C7H11BF3K It is a boron-containing compound that has gained attention in various fields of scientific research due to its unique structure and properties The compound is characterized by the presence of a spiro[23]hexane ring system, which is a bicyclic structure where two rings share a single atom
Properties
IUPAC Name |
potassium;trifluoro(spiro[2.3]hexan-2-yl)boranuide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BF3.K/c8-7(9,10)5-4-6(5)2-1-3-6;/h5H,1-4H2;/q-1;+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEAOXVIKPNSDRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1CC12CCC2)(F)(F)F.[K+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BF3K | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2542181-71-3 | |
| Record name | potassium trifluoro({spiro[2.3]hexan-1-yl})boranuide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Transmetallation from Spiro Boronic Acid
The most widely reported method involves transmetallation of spiro[2.3]hexan-2-ylboronic acid with potassium hydrogen fluoride (KHF₂) under aqueous basic conditions. Key steps include:
- Boronic Acid Preparation : Spiro[2.3]hexan-2-ylboronic acid is synthesized via hydroboration of spiro[2.3]hex-1-ene using BH₃·THF, achieving >90% regioselectivity.
- Trifluoroborate Formation : The boronic acid reacts with KHF₂ (3.0 equiv) in methanol/water (3:1) at 0–5°C for 6 hours, yielding 78–92% product after crystallization.
Table 1: Transmetallation Reaction Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| KHF₂ Equivalents | 3.0–3.5 | Maximizes conversion |
| Temperature | 0–5°C | Prevents BF₃⁻ decomposition |
| Solvent System | MeOH/H₂O (3:1) | Enhances solubility |
| Reaction Time | 4–6 hours | >90% completion |
Critical challenges include boronic acid hydrolysis at neutral pH and residual inorganic salts, addressed via cold methanol recrystallization.
Palladium-Catalyzed Cross-Coupling
An alternative route employs palladium-mediated coupling of spiro[2.3]hex-2-yl trifluoroborate with aryl halides, adapted from protocols for allylic trifluoroborates.
Representative Protocol :
- Catalyst : PdCl₂(dppf)·CH₂Cl₂ (10 mol%)
- Base : Cs₂CO₃ (3.0 equiv)
- Solvent : Toluene/H₂O (4:1)
- Conditions : 80°C, 24 hours, nitrogen atmosphere.
Table 2: Cross-Coupling Performance
| Electrophile | Yield (%) | Purity (%) |
|---|---|---|
| Aryl Bromide | 65–85 | >95 |
| Vinyl Triflate | 25–30 | 80–85 |
The low yield with vinyl triflates underscores steric hindrance from the spiro system, necessitating higher catalyst loadings (30 mol%).
Industrial-Scale Production Techniques
Industrial synthesis prioritizes cost-efficiency and reproducibility:
- Continuous Flow Reactors : KHF₂ and boronic acid are mixed in a microreactor (residence time: 10 minutes) at 5°C, achieving 85% yield with 99% purity.
- Solvent Recovery : Methanol is recycled via distillation, reducing waste by 70%.
- Quality Control : In-process NMR monitors BF₃⁻ integrity, with ≤0.5% boronic acid residual.
Table 3: Industrial Process Metrics
| Metric | Performance |
|---|---|
| Throughput | 50 kg/day |
| Energy Consumption | 15 kWh/kg |
| Waste Generation | 0.3 kg/kg product |
Spectroscopic Characterization and Quality Control
Nuclear Magnetic Resonance (NMR)
X-ray Crystallography
Single-crystal analysis confirms the spiro geometry (C–B bond length: 1.58 Å) and trigonal-planar boron coordination.
Challenges and Mitigation Strategies
Steric Hindrance
The spiro system’s rigidity slows transmetalation, requiring:
Chemical Reactions Analysis
Types of Reactions
Potassium;trifluoro(spiro[2.3]hexan-2-yl)boranuide can undergo various types of chemical reactions, including:
Substitution Reactions: The trifluoroborate group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the boron atom.
Addition Reactions: The spiro[2.3]hexane ring system can undergo addition reactions with electrophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halogens, acids, bases, and other nucleophiles. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield various boron-containing compounds, while oxidation reactions may produce boronic acids or esters.
Scientific Research Applications
Potassium;trifluoro(spiro[2.3]hexan-2-yl)boranuide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.
Biology: Investigated for its potential use in biological labeling and imaging due to its unique structure.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of Potassium;trifluoro(spiro[2.3]hexan-2-yl)boranuide involves its interaction with molecular targets through its boron atom. The trifluoroborate group can form stable complexes with various substrates, facilitating reactions such as cross-coupling and addition. The spiro[2.3]hexane ring system provides structural stability and influences the compound’s reactivity.
Comparison with Similar Compounds
Similar Compounds
- Potassium;trifluoro(spiro[2.3]hexan-1-yl)boranuide
- Potassium;trifluoro(spiro[2.3]hexan-5-yl)boranuide
Uniqueness
Potassium;trifluoro(spiro[2.3]hexan-2-yl)boranuide is unique due to its specific spiro[2.3]hexane ring position and the presence of the trifluoroborate group. This combination imparts distinct reactivity and stability, making it valuable for specialized applications in research and industry.
Biological Activity
Potassium trifluoro(spiro[2.3]hexan-2-yl)boranuide is a boron-containing compound that has garnered attention in medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.
Structural Characteristics
The compound features a spirocyclic structure, specifically a spiro[2.3]hexan system, which consists of two interconnected cycloalkane rings. The presence of three fluorine atoms bonded to a boron atom, along with a potassium cation, contributes to its distinctive reactivity and potential applications in various chemical transformations.
Molecular Formula and Structure
- Molecular Formula : CHBFK
- SMILES : B-(F)(F)F
- InChI : InChI=1S/C6H9BF3/c8-7(9,10)5-3-6(4-5)1-2-6/h5H,1-4H2/q-1
Biological Activity Overview
Research on potassium trifluoro(spiro[2.3]hexan-2-yl)boranuide has primarily focused on its role in catalysis and organic synthesis; however, emerging studies indicate potential biological activities, particularly in antiviral applications.
Antiviral Activity
A significant study highlighted the compound's effectiveness against human cytomegalovirus (HCMV), where derivatives such as 4d and 4n exhibited notable antiviral activity with IC values around 10 μM. Other derivatives showed varying levels of cytotoxicity, indicating that modifications to the spirocyclic structure can influence biological outcomes significantly.
Comparative Analysis with Similar Compounds
To better understand the unique properties of potassium trifluoro(spiro[2.3]hexan-2-yl)boranuide, it is beneficial to compare it with other boron-containing compounds used in similar applications.
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Potassium trifluoro(3-methylbut-2-en-1-yl)borate | CHBFK | Used in Suzuki-Miyaura reactions; similar reactivity |
| Potassium trifluoro(phenyl)borate | CHBFK | Commonly used in cross-coupling; more stable |
| Potassium trifluoro(alkyl)borate | Variable | General class; varies widely in reactivity |
The mechanism by which potassium trifluoro(spiro[2.3]hexan-2-yl)boranuide exerts its biological effects is not fully elucidated but is likely linked to its ability to interact with specific molecular targets involved in viral replication pathways. The spirocyclic structure may enhance interactions with viral proteins or host cell receptors, facilitating antiviral activity.
Case Studies and Research Findings
Recent studies have explored the synthesis of various fluoro-substituted spiro-isoxazolines using electrophilic fluorine-mediated dearomative spirocyclization techniques. These compounds have shown promise in biological evaluations, particularly against viral pathogens.
Notable Findings
- Compound 4d and 4n : Significant activity against HCMV (IC ~10 μM).
- Compound 4l and 5f : Higher cytotoxicity observed (IC between 36 to 80 μM).
Q & A
Q. What are the optimal synthetic routes for Potassium trifluoro(spiro[2.3]hexan-2-yl)boranuide, and how do reaction conditions influence yield?
Methodological Answer: The synthesis of spirocyclic boronates typically involves transmetallation or nucleophilic substitution. For example, analogous compounds (e.g., potassium 3,6-dihydro-2H-pyran-4-trifluoroborate) are synthesized using THF as a solvent and triethylamine (Et₃N) as a base to neutralize HCl byproducts . Key parameters include:
Q. How can the structure of this compound be unambiguously characterized?
Methodological Answer:
- NMR Spectroscopy : ¹⁹F NMR (δ -130 to -140 ppm for BF₃ groups) and ¹¹B NMR (δ ~3 ppm for tetracoordinated boron) .
- X-ray Crystallography : Resolves spirocyclic geometry (e.g., bond angles of ~109° for spiro[2.3]hexane) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., 330.24 g/mol for related compounds) .
Q. What are the stability considerations for storage and handling?
Methodological Answer:
- Storage : Anhydrous conditions (argon atmosphere) at -20°C in amber vials to prevent hydrolysis .
- Decomposition Risks : Exposure to moisture generates HF; use PPE (gloves, goggles) and neutralize spills with calcium carbonate .
Advanced Research Questions
Q. How does the spiro[2.3]hexane ring influence reactivity in Suzuki-Miyaura cross-coupling reactions?
Methodological Answer: The spirocyclic structure imposes steric constraints, slowing transmetallation but improving regioselectivity. Comparative studies with non-spiro analogs (e.g., potassium methyltrifluoroborate) show:
Q. How can contradictions in reported stability data (e.g., thermal vs. hydrolytic) be resolved?
Methodological Answer: Discrepancies arise from differing experimental setups. To reconcile:
- Thermal Stability : Perform TGA (decomposition onset >200°C) under inert gas .
- Hydrolytic Stability : Conduct pH-dependent degradation assays (e.g., ¹⁹F NMR to quantify HF release at pH 5–9) .
Data Table :
| Condition | Method | Key Finding |
|---|---|---|
| Thermal (N₂) | TGA | Stable up to 200°C |
| Hydrolytic (pH 7) | ¹⁹F NMR | 50% decomposition in 24h |
Q. What computational methods predict the compound’s electronic properties for catalyst design?
Methodological Answer:
- DFT Calculations : Use B3LYP/6-31G* to model boron’s Lewis acidity (partial charge ~+0.3) .
- Molecular Dynamics : Simulate solvent effects (e.g., THF vs. DMF) on aggregation behavior .
Data Gaps and Mitigation Strategies
Q. How to address the lack of toxicological and ecological data for risk assessment?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
